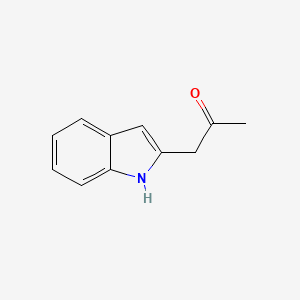

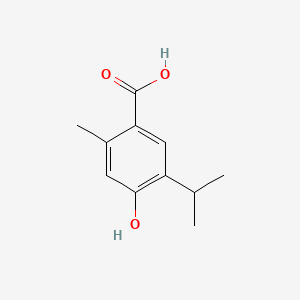

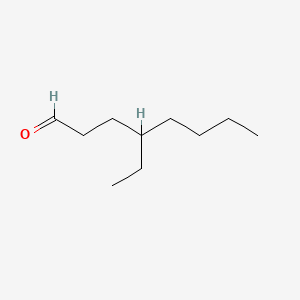

![molecular formula C13H14N2O B3054205 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one CAS No. 58897-60-2](/img/structure/B3054205.png)

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

Descripción general

Descripción

“6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one” is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been used in the search for cardiovascular drugs and agrochemicals, and later found to be associated with a plethora of activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and oxygen atom at position 3 of the ring .Chemical Reactions Analysis

A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .Aplicaciones Científicas De Investigación

Histamine H3 Receptor Antagonist : A study identified a closely related compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, as a potent and selective histamine H3 receptor inverse agonist. This compound showed promise for treating attentional and cognitive disorders due to its high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes (Hudkins et al., 2011).

Synthesis and Derivative Studies : A paper described the efforts towards synthesizing a derivative of pyridazin-3(2H)-one, highlighting the significance of pyridazine derivatives in pharmacological properties. However, the targeted compound was not successfully prepared using the intended method (Asif et al., 2011).

Synthesis Techniques : The synthesis of various 6-phenyl-3(2H)-pyridazinones, with different substituents, was explored through a palladium-catalyzed Sonogashira cross-coupling reaction. This highlights the compound's relevance in chemical synthesis and the creation of new molecules (Coelho et al., 2003).

Grignard Reaction Studies : Another study focused on the reaction of 6-(α-styryl)pyridazin-3(2H)-ones with Grignard reagents, leading to the creation of 4-phenyl and 4-methyl-6-(α-styryl)pyridazin-3(2H)-ones. This research contributes to understanding the chemical behavior of pyridazinone derivatives (Ismail et al., 1984).

Anticonvulsant Activity : Pyridazinone derivatives were synthesized and tested for anticonvulsant activity. The study found that some of these derivatives showed significant anticonvulsant activity, indicating the compound's potential in pharmacological applications (Samanta et al., 2011).

Mecanismo De Acción

Target of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(4-ISOPROPYLPHENYL)-3(2H)-PYRIDAZINONE may interact with its targets in a similar manner.

Direcciones Futuras

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , there is potential for further exploration and development of “6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one” and similar compounds in the field of medicinal chemistry. Future research could focus on optimizing the synthesis process, exploring new functionalizations, and conducting rigorous safety and efficacy testing.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found that certain derivatives of this compound have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other properties . These effects are likely due to its influence on various cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRHOGIZKXNGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408945 | |

| Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58897-60-2 | |

| Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

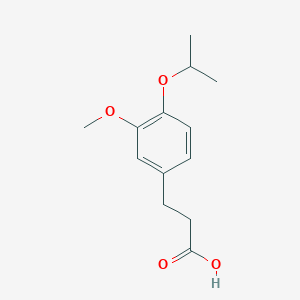

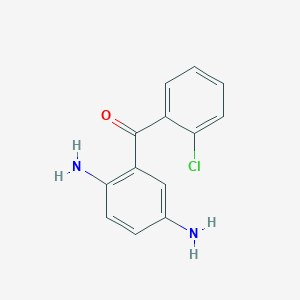

![4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B3054122.png)